Dibenz(a,j)acridin-14(7H)-one

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and N-Heterocyclic Aromatic Hydrocarbons (NAHs)

Dibenz(a,j)acridin-14(7H)-one is classified within the broad categories of Polycyclic Aromatic Hydrocarbons (PAHs) and, more specifically, N-Heterocyclic Aromatic Hydrocarbons (NAHs). PAHs are a large group of organic compounds composed of multiple fused aromatic rings. cymitquimica.comresearchgate.net They are typically insoluble in water but soluble in organic solvents due to their hydrophobic nature. cymitquimica.com The introduction of a nitrogen atom into the fused ring system, as seen in the acridine (B1665455) structure, defines it as an N-heterocyclic aromatic hydrocarbon. researchgate.netresearchgate.net These compounds are of significant interest in environmental chemistry and materials science. cymitquimica.com Dibenz(a,j)acridine, a related compound, is formed during the incomplete combustion of organic materials and can be found in automobile exhaust and cigarette smoke. nih.goviarc.fr The presence of the nitrogen heteroatom alters the electronic structure and intermolecular interactions of the molecule compared to its pure hydrocarbon counterparts. researchgate.net

Historical Context and Evolution of Acridone (B373769) Chemistry Research

The history of acridine chemistry dates back to its isolation from coal tar. jsynthchem.com Acridone itself was successfully identified by Karl Drechsler in 1914. wikipedia.org Early research focused on the fundamental synthesis and properties of these compounds. ijddr.in Over the years, research has expanded significantly, driven by the diverse applications of acridine and acridone derivatives. In the 19th century, acridine derivatives were already in use as industrial pigments and dyes. rsc.org The development of new synthetic methods, including the Ullmann condensation and, more recently, microwave-assisted and metal-free catalytic techniques, has propelled the field forward, allowing for the creation of a wide array of acridine-based structures. ijddr.insioc-journal.cn

Contemporary Research Directions for this compound

Current research on this compound and its parent compound, dibenz[a,j]acridine, is multifaceted. A significant area of investigation is in materials science, exploring their potential in organic electronics. The large, conjugated ring system of acridine derivatives makes them suitable for applications as fluorescent markers and in organic semiconductor materials. sioc-journal.cn For instance, derivatives of acridone and quinacridone (B94251) are being studied for their use in organic field-effect transistors (OFETs) and as electroluminophores exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.org

Furthermore, synthetic chemists are developing more efficient and regioselective methods for the synthesis of dibenzo[a,j]acridines. researchgate.netresearchgate.net These methods often involve palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization, allowing for a high degree of structural diversification. researchgate.netresearchgate.net The photophysical and electrochemical properties of these newly synthesized compounds are also a key area of study. researchgate.net

Another research avenue focuses on the environmental presence and biological interactions of these compounds. Studies have investigated the metabolism of dibenz[a,j]acridine, identifying various metabolites such as dihydrodiols and phenols. nih.govacs.org Understanding these metabolic pathways is crucial for assessing the biological activity of these N-heterocyclic aromatic hydrocarbons. smolecule.com

Interactive Data Tables

Table 1: Physicochemical Properties of Related Dibenzacridines

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Log Kow | Water Solubility (mg/L at 25°C) |

| Dibenz(a,j)acridine | 224-42-0 isotope.com | C21H13N cymitquimica.com | 216 nih.gov | 5.63 nih.gov | 0.159 nih.gov |

| Dibenz(a,h)acridine | 226-36-8 guidechem.com | C21H13N nih.gov | 228 nih.gov | 5.73 nih.gov | 0.159 nih.gov |

Table 2: Spectroscopic Data for a Series of Dibenzo[a,j]acridine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| 4a | 380, 401, 425 | 431, 456 | 67 |

| 4b | 383, 404, 428 | 434, 459 | 62 |

| 4c | 381, 402, 426 | 432, 457 | 58 |

| 4d | 384, 406, 430 | 436, 461 | 63 |

| 4e | 388, 410, 435 | 441, 466 | 49 |

| 4f | 388, 410, 435 | 441, 467 | 52 |

| 4g | 382, 404, 428 | 434, 459 | 65 |

| 4h | 385, 407, 431 | 437, 462 | 61 |

| 4i | 384, 405, 429 | 435, 460 | 60 |

| 4j | 386, 408, 432 | 438, 464 | 55 |

| 4k | 390, 412, 437 | 443, 468 | 51 |

| 4l | 384, 406, 430 | 436, 461 | 64 |

| 4m | 389, 411, 436 | 442, 467 | 53 |

| Data sourced from a study on the synthesis and properties of Dibenzo[a,j]acridines. researchgate.net |

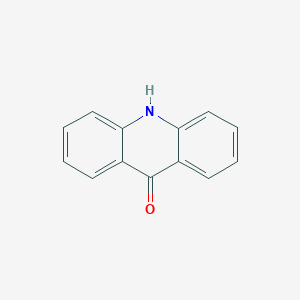

Structure

2D Structure

3D Structure

Properties

CAS No. |

105467-74-1 |

|---|---|

Molecular Formula |

C21H13N0 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one |

InChI |

InChI=1S/C21H13NO/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)22-18-12-10-14-6-2-4-8-16(14)20(18)21/h1-12H,(H,22,23) |

InChI Key |

OITULNAOGROFKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(N3)C=CC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(N3)C=CC5=CC=CC=C54 |

Appearance |

Solid powder |

Other CAS No. |

578-95-0 643-62-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9(10H)-acridone 9-azaanthracen-10-one acridone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Core Structure Formation of Dibenz(a,j)acridin-14(7H)-one

The synthesis of the dibenzo[a,j]acridine core is a complex challenge that chemists have approached through various innovative strategies. These methods focus on the regioselective construction of the polycyclic aromatic framework.

Regioselective synthesis is pivotal in organic chemistry as it controls the specific placement of functional groups and substituents, which in turn dictates the properties and biological activity of the final molecule. numberanalytics.com In the context of this compound, regioselective cyclization ensures the correct fusion of the benzene (B151609) rings to the central acridine (B1665455) core.

One notable strategy involves a three-step synthesis starting from 2,3,5,6-tetrachloropyridine. This method relies on regioselective palladium-catalyzed cross-coupling reactions followed by a Brønsted acid-mediated cycloisomerization to yield dibenzo[a,j]acridines in good yields. researchgate.net The order of Sonogashira and Suzuki-Miyaura cross-coupling reactions is crucial for accessing the desired regioisomeric series. rsc.org

Another approach utilizes the cyclization of 2,6-dialkynyl-3,5-diaryl pyridines, catalyzed by methanesulfonic acid (MsOH), to afford the dibenzo[a,j]acridine framework. researchgate.netresearchgate.net The precursors for this reaction are assembled through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The control of regioselectivity in these cyclization reactions is often influenced by the electronic and steric properties of the substituents on the starting materials. rsc.org

Researchers have also explored the use of directing groups to control the pathway of intramolecular cyclizations. rsc.org For instance, a proximal bidentate directing group can dictate the ring size formed during palladium(II)-catalyzed intramolecular alkene hydrofunctionalization, even leading to products that are typically disfavored. rsc.org

The development of novel cyclization pathways continues to be an active area of research. For example, acid-triggered cascade cyclizations of enyne biaryl systems can produce a variety of fused polycyclic products, with the specific outcome dependent on the stereoelectronic effects of the substituents. rsc.org

Table 1: Comparison of Regioselective Cyclization Strategies

| Starting Material | Key Reactions | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Pd-catalyzed cross-coupling, Brønsted acid-mediated cycloisomerization | Pd catalyst, Brønsted acid | Dibenzo[a,j]acridines | researchgate.net |

| 2,6-Dialkynyl-3,5-diaryl pyridines | Pd-catalyzed cross-coupling, MsOH-catalyzed cyclization | Pd catalyst, MsOH | Dibenzo[a,j]acridines | researchgate.netresearchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis of acridone (B373769) and its derivatives. nobelprize.org The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this area. nobelprize.orgthieme-connect.comuq.edu.au

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, is widely used to construct the biaryl linkages necessary for the acridone scaffold. wikipedia.orglibretexts.orgyoutube.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. youtube.com The general mechanism involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond. nobelprize.orgorganic-chemistry.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for acridone synthesis, enabling the formation of the central nitrogen-containing ring through C-N bond formation. thieme-connect.comuq.edu.aursc.orgresearchgate.net This reaction can be used to construct the acridone core via an intramolecular double amination of dibromobenzophenones with a primary amine. thieme-connect.com The efficiency and versatility of the Buchwald-Hartwig amination have been demonstrated in the synthesis of a variety of acridone derivatives with high yields. uq.edu.au

A one-pot, three-step synthesis of unsymmetrical acridines has been developed using a Pd(OAc)₂-X-Phos catalyst system. acs.org This process involves an initial amination, followed by cyclization and aromatization. acs.org The isolation of the diphenylamine (B1679370) intermediate provides evidence for the sequential nature of this domino reaction. acs.org

Furthermore, palladium catalysis can be employed in a ligand-controlled manner to direct the cyclization of common precursors toward different heterocyclic products, including acridines. nih.gov By selecting the appropriate phosphine (B1218219) ligand, the intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline can be selectively guided to form 9-methylacridines. nih.gov

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions in Acridone Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium complex, Base | C-C | wikipedia.orglibretexts.orgyoutube.com |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Palladium complex, Ligand, Base | C-N | thieme-connect.comuq.edu.aursc.orgresearchgate.net |

| One-pot Amination/Cyclization/Aromatization | Aryl halides, Amines | Pd(OAc)₂, X-Phos | C-N, C-C | acs.org |

Alkyne-carbonyl metathesis has emerged as a powerful strategy for the synthesis of complex cyclic structures, including the dibenzoacridine framework. This reaction, along with related cyclization pathways, offers an atom-economical approach to constructing the core of this compound.

A notable application of this methodology is the synthesis of dibenzo[a,j]acridines and their regioisomers from a common starting material, 2,3,5,6-tetrachloropyridine. rsc.org The key step in this synthesis is a ring-closing alkyne-carbonyl metathesis facilitated by simple Brønsted acids. rsc.org The strategic sequence of Sonogashira and Suzuki-Miyaura reactions on the starting material allows for the selective formation of the desired regioisomeric series. rsc.org

The precursors for these cyclizations are typically prepared through a series of cross-coupling reactions. For instance, the synthesis of dibenzotropones, which are structurally related to dibenzoacridinones, involves the Sonogashira reaction of 2-bromobenzoyl chloride with terminal alkynes, followed by Suzuki reactions with benzaldehydes. nih.gov The resulting intermediates then undergo an intramolecular alkyne-carbonyl metathesis mediated by a Brønsted acid. nih.gov

In a different approach, palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine (B2592992) has been shown to produce substituted acridines. nih.govmdpi.com The reaction conditions, particularly the use of a diamine base and elevated temperatures, favor the formation of the acridine ring over a double Sonogashira coupling product. nih.govmdpi.com The proposed mechanism involves an initial Sonogashira coupling, placing the alkyne in proximity to the second bromide, followed by an intramolecular cyclization via palladium insertion. mdpi.com

The versatility of these cyclization pathways is further demonstrated by the synthesis of various heterocycles through the combination of regioselective palladium-catalyzed cross-coupling reactions and alkyne-carbonyl metathesis. thieme-connect.com These methods are often highly modular, allowing for the introduction of a wide range of substituents.

Table 3: Alkyne-Based Cyclization Strategies

| Starting Material | Key Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Alkyne-carbonyl metathesis | Brønsted acid | Dibenzo[a,j]acridines | rsc.org |

| 2-Bromobenzoyl chloride, Terminal alkynes, Benzaldehydes | Alkyne-carbonyl metathesis | Brønsted acid | Dibenzotropones | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Acridone Synthesis

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact and improve efficiency. This involves the development of one-pot reactions and the use of solvent-free and catalyst-free conditions.

One-pot reactions offer significant advantages in terms of reduced waste, energy consumption, and reaction time by combining multiple synthetic steps into a single operation. Several one-pot methodologies have been developed for the synthesis of acridone and acridine derivatives.

A one-pot, metal-free cascade reaction has been reported for the synthesis of substituted acridones from para-quinols and ortho-methoxycarbonylaryl isocyanates. acs.org This reaction proceeds through a series of intramolecular condensation, tautomerization, and decarboxylation steps to form the acridone core. acs.org

Another approach involves the one-pot synthesis of acridine derivatives from 1,2-diols, which are oxidized in situ to aldehydes. rsc.org These aldehydes then react with dimedone and ammonium (B1175870) acetate (B1210297) to yield the acridine products under mild conditions and with short reaction times. rsc.org

The synthesis of acridine derivatives has also been achieved through a one-pot condensation of an aldehyde, aniline, and an alkene or alkyne. researchgate.net Furthermore, a one-pot green synthesis of 3,4-dihydro-1(2H)-acridone derivatives has been developed using montmorillonite (B579905) K10 as a catalyst with iron/citric acid in water. benthamdirect.com This method starts from 2-nitrobenzaldehyde (B1664092) derivatives and 1,3-cyclohexanedione (B196179) derivatives. benthamdirect.com

A simple and efficient one-pot condensation for synthesizing acridine derivatives involves the reaction of sartalone, substituted aldehydes, and liquor ammonia (B1221849) in polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent at mild temperatures. globalresearchonline.net

Table 4: Examples of One-Pot Syntheses of Acridone/Acridine Derivatives

| Reactants | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| para-Quinols, ortho-Methoxycarbonylaryl isocyanates | DBU | Substituted acridones | acs.org |

| 1,2-Diols, Dimedone, Ammonium acetate | Lead tetraacetate | Acridine derivatives | rsc.org |

| 2-Nitrobenzaldehyde derivatives, 1,3-Cyclohexanedione derivatives | Montmorillonite K10, Iron/citric acid, Water | 3,4-Dihydro-1(2H)-acridone derivatives | benthamdirect.com |

Eliminating solvents and catalysts from chemical reactions is a key goal of green chemistry, as it reduces waste and potential toxicity. Several solvent-free and, in some cases, catalyst-free methods have been developed for the synthesis of acridone and acridine derivatives.

Microwave-assisted synthesis has proven to be a valuable tool in this regard, often leading to significant rate enhancements and higher yields in the absence of traditional solvents. researchgate.net For instance, the N-benzylation of acridone with benzyl (B1604629) bromide can be achieved in high yields within minutes under solvent-free microwave irradiation in the presence of potassium carbonate. worldscientific.comresearchgate.net

The Bernthsen reaction for synthesizing 9-substituted acridines, which traditionally requires harsh conditions, has been adapted to a solventless microwave-irradiated protocol using p-toluenesulphonic acid (p-TSA) as a catalyst. tandfonline.com This method offers improved yields and shorter reaction times compared to the conventional approach. tandfonline.com

A microwave-assisted, solvent-free synthesis of acridones has also been developed via the intramolecular acylation of N-phenylanthranilic acid derivatives using boron trifluoride etherate. researchgate.net This method is rapid and tolerates a wide range of functional groups. researchgate.net

In some cases, catalyst-free conditions can be achieved. While many green syntheses of acridones still employ a catalyst, the move towards solvent-free conditions represents a significant step forward in sustainable chemistry. worldscientific.comresearchgate.netresearchgate.net The development of truly catalyst-free and solvent-free methods for the synthesis of complex structures like this compound remains an ongoing challenge and an active area of research.

Table 5: Green Synthetic Protocols for Acridone/Acridine Derivatives

| Reaction | Conditions | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|---|

| N-Benzylation of acridone | Solvent-free, Microwave irradiation | Potassium carbonate | Rapid, High yield | worldscientific.comresearchgate.net |

| Bernthsen acridine synthesis | Solventless, Microwave irradiation | p-Toluenesulphonic acid | Milder conditions, Improved yield | tandfonline.com |

| Intramolecular acylation of N-phenylanthranilic acids | Solvent-free, Microwave irradiation | Boron trifluoride etherate | Rapid, Functional group tolerance | researchgate.net |

One-Pot Condensation Reactions

Synthesis of Mechanistically Relevant Derivatives and Metabolites

The study of Dibenz(a,j)acridine and its derivatives involves the chemical synthesis of metabolites and other relevant compounds to understand their biological activity and mechanisms of action. These syntheses provide authentic standards for metabolic studies and allow for toxicological evaluation.

Preparation of Dihydrodiol and Phenolic Metabolites

The metabolism of dibenz(a,j)acridine in biological systems predominantly yields dihydrodiols and phenols. nih.goviarc.fr The synthesis of these compounds is crucial for identifying metabolites and assessing their biological roles. Liver microsomal preparations from rats are often used to produce these metabolites. nih.gov

Key metabolites that have been identified and synthetically targeted include:

trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine (DBAJAC-3,4-DHD) nih.gov

trans-5,6-Dihydro-5,6-dihydroxydibenz(a,j)acridine iarc.fr

3-Hydroxydibenz(a,j)acridine nih.gov

4-Hydroxydibenz(a,j)acridine nih.gov

The 3,4-dihydrodiol is considered a major metabolite. nih.gov In studies using liver microsomes from rats pretreated with 3-methylcholanthrene, DBAJAC-3,4-DHD and two phenolic derivatives were identified as the main metabolic products. nih.goviarc.fr The synthesis of these potential metabolites has been a focus of organic chemists to provide reference standards for metabolic profiling. acs.org For instance, the enantiomers of DBAJAC-3,4-DHD have been successfully prepared from the diastereoisomeric esters that were separable, allowing for stereochemical studies of their biological activity. nih.gov The synthesis of dihydrodiol derivatives is considered significant as they are implicated as proximate carcinogenic metabolites. nih.gov

Table 1: Key Dihydrodiol and Phenolic Metabolites of Dibenz(a,j)acridine

| Compound Name | Abbreviation | Type | Reference |

|---|---|---|---|

| trans-3,4-Dihydroxy-3,4-dihydrodibenz[a,j]acridine | DBAJAC-3,4-DHD | Dihydrodiol | nih.gov |

| trans-5,6-Dihydro-5,6-dihydroxydibenz(a,j)acridine | - | Dihydrodiol | iarc.fr |

| 3-Hydroxydibenz(a,j)acridine | - | Phenol | nih.gov |

| 4-Hydroxydibenz(a,j)acridine | - | Phenol | nih.gov |

Formation of Nitrated Acridone Derivatives

Nitrated polycyclic aromatic hydrocarbons and their heterocyclic analogues are a class of compounds found in the environment, with many demonstrating mutagenic properties. acs.org While specific synthetic procedures for nitrated this compound are not detailed in the provided sources, methods for nitrating similar large N-heterocyclic aromatic systems can provide a model for their formation.

A general method for synthesizing nitrated derivatives involves the reaction of the parent compound with a nitrating agent in an appropriate solvent. For the related compound 7H-dibenzo[c,g]carbazole (DBC), nitration is achieved by reacting it with nitric acid in glacial acetic acid. acs.org

The synthesis of nitrated derivatives of DBC followed these key steps:

Direct Nitration: Reaction of DBC with concentrated nitric acid in glacial acetic acid at elevated temperatures (90-95 °C) yields dinitro-DBC. Using a diluted nitric acid solution under similar conditions produces the mono-nitro derivative. acs.org

Nitration of Hydroxy Derivatives: Direct nitration of hydroxylated DBC did not yield desired products. Therefore, a protection-nitration-deprotection strategy was employed. The hydroxyl group was first acetylated, followed by nitration of the acetoxy-DBC intermediate. The resulting nitrated acetylated compound was then hydrolyzed (e.g., with NaOH in methanol/water) to yield the final nitrated hydroxy-DBC product. acs.org

This synthetic strategy allows for the regioselective introduction of nitro groups onto the aromatic system, which in the case of DBC, occurred at the 5 and/or 9 positions. acs.org A similar approach could hypothetically be applied to the this compound system to generate its nitrated derivatives for research purposes.

Table 3: General Reagents for Nitration of N-Heterocyclic Aromatics (based on DBC)

| Step | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Mono-nitration | Diluted Nitric Acid, Acetic Acid | Introduction of one nitro group | acs.org |

| Di-nitration | Concentrated Nitric Acid, Acetic Acid | Introduction of two nitro groups | acs.org |

| Hydrolysis | Sodium Hydroxide in Methanol/Water | Deprotection of acetylated phenols | acs.org |

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Architecture

The molecular framework of Dibenz(a,j)acridin-14(7H)-one, a pentacyclic lactam with the chemical formula C₂₁H₁₃NO and a molecular weight of approximately 295.34 g/mol , is established through a combination of spectroscopic and crystallographic methods. guidechem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped.

For this compound, the ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region, corresponding to the twelve protons on the fused benzene (B151609) rings. The N-H proton of the lactam ring would likely appear as a distinct, exchangeable signal. In the ¹³C NMR spectrum, signals for the 21 carbon atoms would be observed, with the carbonyl carbon (C=O) of the lactam appearing at a characteristic downfield shift (typically >160 ppm). While specific experimental data for this exact molecule is not detailed in the provided sources, the table below represents typical chemical shift ranges anticipated for its key structural features based on data from closely related acridone (B373769) and dibenzoacridine structures. doi.orgmdpi.comrsc.orgd-nb.info

| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm |

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 9.0 |

| ¹H | Amide Proton (N-H) | > 10.0 (broad) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 |

| ¹³C | Carbonyl Carbon (C=O) | > 160 |

| This table is representative and compiled from data on analogous structures. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a ¹H-¹H COSY spectrum would reveal the connectivity within each of the four distinct benzene rings, allowing for the unambiguous assignment of protons in each spin system. ipb.pt

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is critical for confirming the regiochemistry of the fused rings. For example, an NOE correlation between protons on the 'a' and 'j' rings would help to confirm their spatial proximity, solidifying the structural assignment. ipb.pt

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound (C₂₁H₁₃NO), the calculated exact mass is 295.099714 u. guidechem.com HR-MS analysis would be expected to yield a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ that matches this value to within a few parts per million, unequivocally verifying the elemental composition. doi.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique used to separate and identify compounds in a mixture. It is a standard method for the analysis of polycyclic aromatic compounds, including dibenzoacridines. gcms.czepa.gov The electron ionization (EI) mass spectrum of the parent Dibenz(a,j)acridine shows a prominent molecular ion peak, indicative of the high stability of the fused aromatic system. nist.gov For this compound, which is an acridone, the mass spectrum is expected to be characterized by a strong molecular ion and fragmentation patterns free of major skeletal rearrangements. researchgate.net

A primary fragmentation pathway would involve the loss of a neutral carbon monoxide molecule (28 u) from the lactam ring, a characteristic fragmentation for such structures.

| m/z Value (Expected) | Ion Formula | Identity |

| 295 | [C₂₁H₁₃NO]⁺˙ | Molecular Ion [M]⁺˙ |

| 267 | [C₂₀H₁₃N]⁺˙ | Fragment from loss of CO, [M-CO]⁺˙ |

| This table represents expected major fragments in an EI mass spectrum. |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This analysis confirms the connectivity and regiochemistry and provides detailed data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not present in the sourced documents, analysis of related fused-ring systems such as dibenz[a,j]anthracenes and dibenzo[a,c]acridine derivatives provides insight into the expected structural features. deepdyve.comacs.orgresearchgate.net The pentacyclic core of the molecule is expected to be largely planar, although minor twisting or bowing can occur to relieve steric strain in the "gulf" region of the molecule. acs.org In the solid state, the planar molecules would likely arrange in parallel stacks, stabilized by π-π interactions between the aromatic systems of adjacent molecules. acs.org This technique would definitively confirm the lactam structure and the fusion pattern of the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragment Analysis (e.g., HR-MS, GC-MS)

Investigation of Electronic Properties and Photophysical Behavior

The extensive conjugated π-electron system of this compound gives rise to distinct electronic and photophysical properties, which can be investigated using absorption and emission spectroscopy.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. The extended π-conjugation in this compound is expected to result in strong absorption bands in the UV and possibly the visible region of the electromagnetic spectrum.

Acridine (B1665455) derivatives are known to exhibit significant absorption between 350 and 450 nm, which is characteristic of π→π* transitions within the aromatic ring system. researchgate.net Studies on the parent dibenzo[a,j]acridine scaffold confirm the presence of multiple absorption bands. researchgate.net The spectrum of this compound would be expected to show a similar profile, with intense absorptions corresponding to these allowed electronic transitions.

| Absorption Maxima (λmax) | Region | Associated Electronic Transition |

| ~250-300 nm | UV | π→π |

| ~350-450 nm | UV/Visible | π→π |

| This table represents typical absorption regions for dibenzoacridine derivatives based on available literature. researchgate.netresearchgate.net |

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy is a critical technique for investigating the electronic excited states of a molecule. It provides insights into the emission properties, such as color, efficiency, and the nature of the transitions involved.

No specific experimental data on the fluorescence or phosphorescence emission maxima and band shape for this compound were found in the reviewed literature. For closely related dibenzo[a,j]acridine derivatives, emission spectra have been reported, often showing structured emission profiles with high fluorescence quantum yields. researchgate.net For instance, substituted dibenzo[a,j]acridines exhibit blue emissions, with maxima influenced by the electronic nature of the substituents. researchgate.netacs.org However, this information cannot be directly extrapolated to the ketone derivative.

Quantitative data regarding the luminescence quantum yields and the lifetimes of the excited states for this compound are not available in the searched scientific literature. Studies on related compounds, such as platinum(II) complexes of dibenzo[c,h]acridine, have shown detailed analysis of quantum yields and lifetimes at different temperatures, but this is specific to the metal complex and its unique charge-transfer states. mdpi.com Similarly, high fluorescence quantum yields, often exceeding 50%, have been recorded for various dibenzo[a,j]acridine derivatives. researchgate.net

Emission Maxima and Band Shape Analysis

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry are used to determine the redox properties of a compound, providing information on the energies of the frontier molecular orbitals (HOMO and LUMO).

No cyclic voltammetry data for this compound could be located. In contrast, detailed electrochemical studies have been performed on substituted dibenzo[a,j]acridines. For example, the cyclic voltammogram of a specific dibenzo[a,j]acridine derivative (4a in the cited study) showed two irreversible oxidation potentials at 0.39 V and 0.79 V vs. Fc⁺/Fc, allowing for the approximation of its HOMO and LUMO energy levels. researchgate.net Such analyses are crucial for assessing the potential of these materials in electronic applications. researchgate.netresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and understand the structural, electronic, and spectral properties of molecules.

While general computed properties for this compound are listed in chemical databases guidechem.com, specific DFT calculations detailing the energies and electron distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were not found. DFT calculations are standard for related systems; for instance, the HOMO and LUMO of a dibenzo[a,j]acridine derivative were calculated using the B3LYP hybrid functional with a 6-311G(d,p) basis set, showing the electron density distributed mainly over the acridine core. researchgate.net These calculations are essential for understanding chemical reactivity and electronic properties. irjweb.com

No TD-DFT studies specifically modeling the excited states or predicting the absorption and emission spectra of this compound were identified. TD-DFT is a powerful tool for corroborating experimental findings and interpreting electronic transitions. acs.orgmedcraveonline.com For related dibenzo[a,j]anthracenes and platinum complexes of dibenzo[c,h]acridine, TD-DFT calculations have been successfully used to reproduce experimental UV-vis absorption and emission spectra, providing detailed insights into the nature of the electronic transitions, including contributions from various molecular orbitals. acs.orgmdpi.com

Mechanistic Research on Biological Activities

Research on Antimicrobial and Antiviral Action

While the primary focus of research on Dibenz(a,j)acridine has been its carcinogenicity, the broader class of acridine (B1665455) compounds, to which it belongs, is known for antibacterial properties. Acridines are planar, heterocyclic molecules that can intercalate between the base pairs of DNA. This mode of action can inhibit DNA replication and transcription in bacterial cells, leading to bacteriostatic or bactericidal effects. Although specific studies focusing solely on the antibacterial mechanisms of Dibenz(a,j)acridin-14(7H)-one are not prevalent in the reviewed literature, the general mechanisms attributed to acridine derivatives provide a likely framework for any potential antimicrobial activity. The mutagenic properties of acridines on bacterial strains like S. typhimurium are well-documented and stem from their ability to cause frameshift mutations by inserting into the DNA structure. researchgate.net

Exploration of Antiviral Activity Pathways

The antiviral properties of acridone (B373769) derivatives, including the broader class to which this compound belongs, are multifaceted and not yet fully elucidated. researchgate.netnih.gov However, research points to several key mechanisms through which these compounds likely exert their effects against a wide spectrum of both DNA and RNA viruses. nih.gov

The predominant mode of action appears to be centered on the molecule's interaction with viral nucleic acids. researchgate.netresearchgate.net The planar structure of the acridine core is a critical feature that allows it to intercalate, or insert itself, between the base pairs of viral DNA or double-stranded RNA (dsRNA). researchgate.netceon.rsbohrium.com This intercalation can physically obstruct the replication and transcription machinery, thereby inhibiting the synthesis of new viral components. ontosight.aimdpi.com By distorting the nucleic acid structure, the compound can disrupt the association of viral enzymes essential for replication. researchgate.net

Another significant antiviral pathway is the direct inhibition of crucial viral and cellular enzymes. researchgate.netnih.gov Topoisomerases, which are vital for managing the topological stress of DNA during replication, are a key target. ceon.rsnih.gov By inhibiting topoisomerase II, acridine derivatives can prevent the resealing of DNA strands, leading to catastrophic DNA damage and the termination of the viral life cycle. ceon.rsnih.gov Furthermore, some acridone derivatives have shown the ability to inhibit other viral enzymes, such as RNA helicase and RNA polymerase, which are essential for the replication of RNA viruses. researchgate.net Recent studies on acridones have also demonstrated strong interactions with viral endonucleases, which are critical for viral replication, suggesting a dual mechanism of action that includes both enzyme inhibition and nucleic acid intercalation. bohrium.comnih.gov

These mechanisms, primarily DNA intercalation and enzyme inhibition, are considered the dominant pathways for the antiviral activity of the acridine and acridone class of compounds. ceon.rsnih.gov

Antioxidant Activity Research

The antioxidant potential of dibenzo[a,j]acridine derivatives has been an area of active investigation, focusing on their ability to neutralize harmful free radicals and modulate oxidative stress.

The fundamental mechanism behind the antioxidant activity of compounds like this compound is their ability to act as radical scavengers. nih.gov This process typically involves the donation of a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby neutralizing it and terminating the damaging chain reaction. nih.govnih.gov

Research on the broader class of dibenzo[a,j]acridines has explored their radical scavenging effects using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.net The DPPH radical is a stable free radical that exhibits a deep violet color; when it is neutralized by an antioxidant, the color fades, and the change in absorbance can be measured spectrophotometrically. nih.govmdpi.comsigmaaldrich.com The efficiency of a compound in this assay is often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals. nchu.edu.tw Studies on related flavonoid rhamnosides show that structural features, such as the number of hydroxyl groups on the B-ring, have a positive correlation with radical-scavenging activity. nchu.edu.tw

| Assay Type | Principle | Typical Findings for Aromatic Heterocycles |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. nih.gov | Dibenzoacridine derivatives have been shown to exhibit radical scavenging activity, indicating their potential to neutralize free radicals. researchgate.net |

| Superoxide (B77818) Radical Scavenging | Assesses the compound's ability to quench the superoxide anion radical (O2⁻•), a biologically significant reactive oxygen species. | Bioactive phytochemicals with structures similar to acridones demonstrate potent superoxide radical scavenging activity. nchu.edu.tw |

This table summarizes common assays used to evaluate radical scavenging mechanisms for antioxidant potential.

Electrochemical methods, particularly cyclic voltammetry (CV), provide a rapid and effective means to assess the antioxidant capacity of compounds by probing their redox behavior. researchgate.netnih.gov This technique measures the oxidation potential of a substance, which is directly related to its ability to donate electrons—a key process in acting as a reducing agent or antioxidant. mdpi.com

| Electrochemical Parameter | Significance in Antioxidant Studies |

| Anodic Peak Potential (Epa) | Represents the potential at which the compound is oxidized. A lower Epa value generally corresponds to a higher antioxidant capacity, as it indicates the compound is a better electron donor. mdpi.com |

| Anodic Peak Current (Ipa) | Relates to the concentration of the antioxidant species in the sample. nih.gov |

| Reversibility | Indicates whether the oxidized form of the compound can be reduced back to its original state. Many phenolic and heterocyclic antioxidants exhibit irreversible or quasi-reversible oxidation, forming stable radical species. acs.org |

This table outlines key parameters from cyclic voltammetry and their relevance in understanding the electrochemical behavior of antioxidants.

Optoelectronic Device Development

The rigid, planar, and extended π-conjugated system of the dibenzoacridine framework is a key feature for its use in optoelectronic devices. These structural characteristics facilitate charge transport and allow for the tuning of electronic energy levels, which are critical for applications in organic electronics.

Dibenzo[a,j]acridines are considered interesting for electronic applications as their calculated and experimental band gaps fall within the range of typical organic semiconductors. researchgate.net The incorporation of heteroatoms like nitrogen into the polycyclic aromatic hydrocarbon (PAH) structure alters the electronic properties and intermolecular interactions, opening avenues for new applications in organic solar cells and semiconductors. researchgate.net The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned through chemical modification, a crucial aspect for designing efficient organic electronic devices. researchgate.netrsc.orgprinceton.edu

The performance of an Organic Light-Emitting Diode (OLED) is highly dependent on the characteristics of the materials used in its various layers, including the hole transport layer (HTL), emission layer (EML), and electron transport layer (ETL). mdpi.com Dibenzo[a,j]acridine derivatives have been specifically disclosed for use in the electron injection layer of OLEDs, highlighting their role in improving device efficiency by facilitating the transport of electrons from the cathode. mdpi.com The development of novel organic semiconductors, including those based on acridine, is a continuous goal to enhance the efficiency, lifetime, and color purity of OLEDs. mdpi.com

Table 1: Photophysical and Electrochemical Properties of a Dibenzo[a,j]acridine Derivative (4a) This table presents key experimental and calculated data for a representative dibenzo[a,j]acridine, illustrating its semiconductor properties. Data sourced from a study on the synthesis and properties of dibenzo[a,j]acridines. researchgate.net

| Property | Value | Method/Conditions |

| Absorption Max (λabs) | 321 nm, 368 nm, 388 nm | In CH₂Cl₂ |

| Emission Max (λem) | 424 nm, 444 nm | In CH₂Cl₂ |

| Quantum Yield (Φ) | 0.23 | In CH₂Cl₂ |

| HOMO Energy | -5.73 eV | Cyclic Voltammetry |

| LUMO Energy | -1.85 eV | Calculated from Epeak red |

| Electrochemical Gap (Egapexp) | 3.88 eV | From electrochemical data |

| Calculated Band Gap (Egapcalc) | 3.85 eV | DFT calculations (B3LYP/6-311G(d,p)) |

Luminescent transition metal complexes are of significant interest for applications in optoelectronic devices, particularly OLEDs. mdpi.com These complexes can harness both singlet and triplet excitons, leading to higher device efficiencies. The ligands coordinated to the metal center play a crucial role in determining the complex's photophysical properties, such as emission color, quantum yield, and lifetime. mdpi.comrsc.org

While research on this compound itself is specific, the broader dibenzoacridine scaffold is an attractive ligand for forming such complexes. For instance, studies on Pt(II) complexes with the isomeric dibenzo[c,h]acridine ligand show that these materials can be highly luminescent. mdpi.com The high ligand-centered character of the excited states in these complexes means their photoluminescent properties are strongly influenced by the dibenzoacridine framework. mdpi.com The use of d⁶, d⁸, and d¹⁰ transition metals like platinum(II), ruthenium(II), and iridium(III) allows for the creation of stable, photo-active complexes that emit in the visible and near-infrared regions. mdpi.comd-nb.infonih.gov The design of these complexes involves tuning the ligand field to favor emissive charge-transfer states and minimize non-radiative decay pathways, a strategy that is applicable to complexes utilizing dibenzo[a,j]acridine derivatives. mdpi.comnih.gov

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Chemosensor and Biosensor Research

The inherent fluorescence of the acridine core is a powerful tool for developing chemosensors and biosensors. researchgate.net These sensors typically consist of a fluorophore (the signaling unit) and a receptor (the binding unit). When the receptor interacts with a target analyte, it induces a change in the photophysical properties of the fluorophore, resulting in a measurable signal, such as fluorescence quenching ("turn-off") or enhancement ("turn-on").

The design of a selective fluorescent sensor based on the this compound framework involves attaching a specific recognition moiety to the acridine core. researchgate.net The acridine unit acts as the signal transducer due to its well-established photophysical properties. researchgate.net Selectivity is achieved by designing a receptor that binds preferentially to a specific analyte.

Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron transfer from a receptor to the excited fluorophore quenches the fluorescence. Upon binding the analyte, this PET process is inhibited, and fluorescence is restored.

Ligand-to-Metal Binding: A sensor can be designed to bind a metal ion that quenches its fluorescence. This complex can then act as a secondary sensor, where the displacement of the metal ion by a different target analyte restores the fluorescence. nih.gov

Indicator Displacement Assay (IDA): This method uses a host-dye complex. When an analyte with a higher affinity for the host is introduced, it displaces the dye, leading to a change in the dye's optical signal.

Functionalizing the acridine core with groups like amino groups can enhance its coordination ability and sensitivity, making it a more effective platform for sensor development. researchgate.netnih.gov

The versatility of the acridine scaffold has been demonstrated in the development of sensors for a range of important analytes.

Metal Ions: Novel acridine-based fluorescent chemosensors have been synthesized and shown to exhibit excellent selective fluorescence responses toward specific metal ions. researchgate.net For example, by modifying the acridine core with different Schiff base ligands, researchers have created sensors selective for Fe³⁺ and Ni²⁺. researchgate.net The binding of the metal ion to the sensor was confirmed to be a 1:1 stoichiometry, and the detection limits were found to be below the maximum permissive levels for these ions in drinking water as set by the EPA. researchgate.net

Amino Acid Anions: Acridine-based fluorescent sensors have also been developed for the detection of amino acid anions in aqueous solutions. nih.gov One approach involves first creating a non-fluorescent complex between an acridine derivative (functionalized with alaninol ligands) and a copper(II) ion. This "turn-off" sensor can then serve as a "turn-on" sensing ensemble for amino acids. The amino acid anion coordinates more strongly to the copper ion, displacing the acridine fluorophore and restoring its fluorescence. nih.gov

DNA Base Pairs: The planar structure of acridine derivatives allows them to interact with DNA, historically through intercalation. mdpi.com This property has been exploited to design sensors for specific DNA sequences or base pairs. While not specific to this compound, the general principle of using acridine's fluorescence and DNA-binding ability is a cornerstone of this research area. mdpi.com

Bioimaging Agent Development

Fluorescent molecules are indispensable tools in bioimaging for visualizing cellular structures and processes in real-time. The favorable photophysical properties of acridine derivatives, including their strong fluorescence and ability to function in aqueous environments, make them attractive candidates for bioimaging agents. researchgate.netresearchgate.netmdpi.com

Acridine-based fluorescent sensors, such as those designed for detecting metal ions, have been successfully applied to imaging in living cells. researchgate.net For instance, sensors developed for Fe³⁺ and Ni²⁺ were used to visualize these ions within cells, demonstrating their practical utility in biological contexts. researchgate.net Furthermore, a catalyst-free synthesis of dibenzo[a,j]acridine has been reported, and the resulting compound was successfully used for the bioimaging of boron trifluoride (BF₃) in HeLa cells. acs.org

The development of luminescent transition metal complexes also extends to bioimaging. nih.gov These complexes offer properties like high photostability, large Stokes shifts, and long luminescence lifetimes, which are advantageous for cellular imaging applications. By attaching biomolecule-targeting moieties to a luminescent dibenzoacridine metal complex, it is possible to create probes that selectively accumulate in specific organelles, such as the mitochondria or nucleus, enabling targeted imaging. nih.gov

Research into Advanced Applications and Functional Materials

Utilization as Fluorescent Probes in Biological Systems

The unique photophysical properties of dibenzo[a,j]acridine derivatives have led to their exploration as fluorescent probes in biological imaging. A notable application in this area is the detection of boron trifluoride (BF₃) in living cells, a compound of significant interest due to its widespread use as a catalyst in industrial processes and its potential environmental and biological impact. researchgate.netresearchgate.netsemanticscholar.org

Recent research has focused on the development of dibenzo[a,j]acridine-based probes for the bioimaging of BF₃ in HeLa cells. google.com A study by Enbanathan and Sathiyanarayanan in 2024 described the catalyst-free synthesis of a dibenzo[a,j]acridine derivative and its successful application for this purpose. researchgate.netacs.orgresearchgate.netacs.orgacs.org While the full detailed findings of this specific study are not publicly available, the research highlights a significant advancement in the creation of specialized fluorescent probes for tracking Lewis acids within cellular environments.

The sensing mechanism of such probes generally relies on the interaction between the electron-donating nitrogen atom within the acridine (B1665455) structure and the Lewis acidic boron atom of BF₃. This interaction modulates the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. semanticscholar.orgmdpi.com The formation of a dibenzo[a,j]acridine-BF₃ adduct can lead to a "turn-on" or ratiometric fluorescent response, where the fluorescence intensity at a specific wavelength is enhanced or shifted upon binding to the analyte. researchgate.net This allows for the visualization of BF₃ distribution within the complex intracellular environment of HeLa cells.

The selection of the dibenzo[a,j]acridine scaffold is advantageous due to its inherent fluorescence and photostability. researchgate.netnih.gov The planar structure of polycyclic aromatic hydrocarbons like dibenzo[a,j]acridine also facilitates intercalation into cellular components, although the specific design of the probe would aim to ensure selective interaction with the target molecule, BF₃, over other cellular species. nih.gov The development of these probes is a critical step towards understanding the intracellular fate and toxicological effects of industrially relevant compounds like boron trifluoride.

The following tables provide a generalized overview of the expected photophysical properties and sensing performance of a dibenzo[a,j]acridine-based probe for BF₃, based on typical characteristics of similar fluorescent sensors. The specific data from the study on Dibenz(a,j)acridin-14(7H)-one is not available for direct inclusion.

Table 1: Photophysical Properties of a Representative Dibenzo[a,j]acridine-based Probe

| Property | Value (in aprotic solvent) | Value (upon addition of BF₃) |

| Excitation Wavelength (λex) | ~380 nm | ~380 nm |

| Emission Wavelength (λem) | ~450 nm | ~520 nm (Red-shifted) |

| Fluorescence Quantum Yield (ΦF) | Low | High (Turn-on response) |

| Stokes Shift | ~70 nm | ~140 nm |

Note: The data in this table is illustrative and based on the general behavior of fluorescent probes. The exact values for a specific this compound probe would need to be experimentally determined.

Table 2: Sensing Characteristics for BF₃ Detection

| Parameter | Description |

| Selectivity | High selectivity for BF₃ over other common metal ions and Lewis acids is a key design feature. The nitrogen atom's specific affinity for the hard Lewis acid BF₃ contributes to this selectivity. |

| Sensitivity | The probe is expected to detect micromolar to nanomolar concentrations of BF₃, making it suitable for biological imaging where analyte concentrations can be low. |

| Response Time | The binding and subsequent fluorescent response are typically rapid, often occurring within seconds to minutes, allowing for real-time imaging of BF₃ dynamics in cells. |

| Cell Permeability | For intracellular applications, the probe must be able to cross the cell membrane. The lipophilic nature of the dibenzo[a,j]acridine backbone generally aids in this process. |

| Biocompatibility | The probe should exhibit low cytotoxicity to ensure that it does not adversely affect the viability of the HeLa cells during the imaging experiment. |

Note: This table describes the desired and generally observed characteristics of fluorescent probes for cellular applications.

Emerging Research Frontiers and Future Perspectives

Development of Novel Functionalization Strategies for Enhanced Properties

The core structure of dibenz(a,j)acridin-14(7H)-one, a member of the acridone (B373769) family, provides a versatile scaffold that can be chemically modified to fine-tune its properties for specific applications. Research is increasingly focused on novel functionalization strategies to enhance its photophysical, electronic, and biological characteristics. These strategies often involve the introduction of various substituent groups at different positions on the dibenzoacridone core.

One prominent strategy is the palladium-catalyzed Buchwald-Hartwig C-N amination, which has been successfully used to synthesize a variety of acridone-amine derivatives in good yields. rsc.org This method allows for the introduction of aryl and morpholine (B109124) substituents, creating donor-acceptor molecules with tailored electronic properties. rsc.org For instance, the electron-donating capability of substituents on diaryl amines has been shown to directly affect the photophysical properties of the resulting acridone derivatives. rsc.org

Another key approach is the Ullmann condensation, a classical method for synthesizing acridones by reacting o-halobenzoic acids with anilines. jocpr.comresearchgate.net This reaction can be followed by cyclization to form the acridone core, which can then be further functionalized. nih.govmostwiedzy.pl For example, 1-chloro-4-nitro-9(10H)-acridone has been used as a precursor that undergoes nucleophilic substitution reactions with peptides to create new anticancer agents. nih.govmostwiedzy.pl

Furthermore, the synthesis of dibenzo[a,j]acridines has been achieved through a three-step process involving regioselective Pd-catalyzed cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization. researchgate.net This method is broadly applicable and allows for the creation of a diverse range of substituted dibenzoacridines. researchgate.net The introduction of different functional groups through these synthetic routes can significantly alter the resulting molecule's properties, such as its emission wavelength and quantum yield. researchgate.net

The table below summarizes some of the synthetic strategies employed for the functionalization of acridone derivatives.

| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference |

| Buchwald-Hartwig C-N Amination | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds, enabling the synthesis of acridone-amine derivatives. rsc.orgthieme-connect.comuq.edu.au | Palladium catalyst, various anilines and amines | rsc.orgthieme-connect.comuq.edu.au |

| Ullmann Condensation | Condensation of o-halobenzoic acids with anilines, followed by cyclization to form the acridone ring system. jocpr.comresearchgate.netnih.govmostwiedzy.pl | Copper powder, potassium carbonate, strong acids | jocpr.comresearchgate.netnih.govmostwiedzy.pl |

| Pd-catalyzed Cross-Coupling and Cycloisomerization | A multi-step synthesis involving regioselective palladium-catalyzed cross-coupling reactions and subsequent acid-mediated cyclization. researchgate.net | Palladium catalysts, Brønsted acids | researchgate.net |

Advanced Computational and Machine Learning Approaches in Acridone Research

Advanced computational and machine learning techniques are becoming indispensable tools in the study of acridone derivatives, including this compound. These methods provide deep insights into molecular structure-property relationships, guide the design of new materials, and accelerate the discovery process.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate the electronic and photophysical properties of these compounds. researchgate.netresearchgate.net For example, DFT calculations have been employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of acridone-amine derivatives, which are crucial for assessing their potential as hole-transporting materials in organic electronic devices. rsc.org These calculations have shown that the HOMO energy levels of certain acridone-amine compounds are comparable to those of widely used hole-transporting materials. rsc.org

Computational studies also help in understanding the sensing mechanisms of acridone-based sensors. researchgate.net DFT computations have been used to examine the interaction between acridone derivatives and analytes, such as metal ions, providing theoretical validation for experimental findings. researchgate.net

Machine learning is an emerging frontier in acridone research, offering the potential to predict the properties and performance of novel compounds. nih.gov By training models on existing experimental and computational data, machine learning algorithms can identify promising candidates for specific applications, such as deep-blue organic light-emitting diodes (OLEDs). nih.gov For example, machine learning has been used to drive the molecular design of thermally activated delayed fluorescence (TADF) emitters, a class of materials relevant to acridone research. nih.gov A multivariate linear regression model has been developed to quantitatively relate the structural features of acridine (B1665455) photocatalysts with their photocatalytic activity, providing a predictive tool for designing more efficient catalysts. rsc.org

The following table highlights the application of computational and machine learning methods in acridone research.

| Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO levels). rsc.org | Assessment of potential as hole-transporting materials. | rsc.org |

| Time-Dependent DFT (TD-DFT) | Investigation of photophysical properties and emission spectra. researchgate.netmdpi.com | Understanding of absorption and emission characteristics. | researchgate.netmdpi.com |

| Machine Learning | Prediction of material properties and performance. nih.gov | Accelerated discovery of novel materials for applications like OLEDs. | nih.gov |

| Multivariate Linear Regression | Quantitative structure-activity relationship (QSAR) modeling. rsc.org | Predictive understanding of photocatalytic activity based on molecular structure. | rsc.org |

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique properties of this compound and its derivatives make them promising candidates for integration with a variety of emerging technologies. This interdisciplinary research is paving the way for novel applications in electronics, materials science, and biotechnology.

In the field of organic electronics , acridone derivatives are being explored for their use in organic light-emitting diodes (OLEDs). rsc.orgacs.org Their tunable photophysical properties, including high quantum yields and specific emission colors, make them suitable as host materials or emitters in OLED devices. rsc.orgacs.orgresearchgate.net For example, a derivative, 10-(4-(14H-dibenzo[a,j]xanthen-14-yl)phenyl)acridin-9(10H)-one (XaPAc), has been designed and synthesized as a host material for orange phosphorescent OLEDs. researchgate.net The goal of such research is to develop highly efficient and stable OLEDs with reduced efficiency roll-off for applications in displays and solid-state lighting. researchgate.net

In materials science , the planar and rigid structure of the dibenzoacridine core is being leveraged to create novel functional materials. researchgate.netcymitquimica.com These compounds are of interest as building blocks for polycyclic aromatic hydrocarbons (PAHs) with tailored electronic and optical properties. researchgate.netresearchgate.net The ability to functionalize the acridone scaffold allows for the development of materials with specific characteristics, such as enhanced thermal stability. rsc.org

In the realm of biotechnology and medicinal chemistry , acridine and acridone derivatives have a long history of investigation for their biological activities. jocpr.comptfarm.pl Research continues to explore their potential as anticancer agents, with new analogs being synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govmostwiedzy.pl The planar structure of these molecules allows them to intercalate into DNA, a mechanism that is often exploited in the design of new therapeutic agents. cymitquimica.com Furthermore, their fluorescent properties are being utilized in the development of probes for bioimaging and biosensing applications, such as the detection of specific ions or biomolecules in living cells. dntb.gov.ua

The integration of this compound and its derivatives with these emerging technologies is a rapidly evolving field with the potential for significant scientific and technological impact.

Q & A

Q. What are the established synthetic routes for Dibenz(a,j)acridin-14(7H)-one, and how are intermediates characterized?

A common method involves cyclization of halogenated precursors under controlled conditions. For example, dibenzazepine derivatives are synthesized via halogenation and subsequent ring closure, with intermediates characterized by NMR (¹H and ¹³C) and elemental analysis. Key spectral markers include aromatic proton signals (e.g., δH 6.62–7.64 ppm for substituents) and carbon shifts (δC 104–138 ppm) . Melting points (e.g., 66–67°C) and mass spectrometry (e.g., m/z 262.0183) further validate purity .

Q. How is this compound analyzed for environmental applications?

High-purity standards (e.g., CAS RN: 224-42-0) are used in environmental analysis, often via HPLC or GC-MS. These standards are prepared in solvents like acetone or ether and validated against certified reference materials. For example, chromatographic retention times and spectral libraries (e.g., NIST) confirm identity and quantify trace contaminants .

Q. What spectroscopic techniques are critical for structural elucidation?

NMR and X-ray crystallography are primary tools. NMR provides detailed proton environments (e.g., coupling constants like J = 3.3–8.8 Hz for aromatic systems) , while crystallography resolves bond angles and torsional strain (e.g., C–C bond lengths of 1.38–1.42 Å in fused rings) . IR and UV-Vis complement functional group analysis (e.g., carbonyl stretching at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Cross-validate using multiple techniques:

Q. What strategies optimize synthetic yield for this compound derivatives?

- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature Control : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions. Monitor reaction progress via TLC or in-situ FTIR to terminate at optimal conversion .

Q. How can computational modeling predict the reactivity of this compound in photochemical studies?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer pathways. For example, a small HOMO-LUMO gap (~3 eV) suggests high photoreactivity. Pair with experimental UV-Vis data (λmax ~350 nm) to validate excited-state behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.